molecular formula C24H32S3 B12575122 2,5-bis(4-hexylthiophen-2-yl)thiophene CAS No. 195062-52-3

2,5-bis(4-hexylthiophen-2-yl)thiophene

Cat. No.: B12575122
CAS No.: 195062-52-3
M. Wt: 416.7 g/mol
InChI Key: MEEXMNZOZBSSAF-UHFFFAOYSA-N
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Description

2,5-bis(4-hexylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent electrical conductivity and stability. This particular compound is notable for its extended conjugation and alkyl side chains, which enhance its solubility and processability in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-hexylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple stannylated thiophene derivatives with brominated thiophene compounds. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to around 100-120°C for several hours to ensure complete coupling .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-hexylthiophen-2-yl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Bromine in chloroform at room temperature for halogenation; alkyl halides in the presence of a base for alkylation.

Major Products Formed

Scientific Research Applications

2,5-bis(4-hexylthiophen-2-yl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(4-hexylthiophen-2-yl)thiophene in electronic applications involves its ability to facilitate charge transport. The extended conjugation allows for efficient electron delocalization, while the alkyl side chains improve solubility and film-forming properties. In biological applications, its conductive properties enable it to interact with biological molecules, potentially altering their activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener.

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in photocatalytic hydrogen evolution.

    Poly(2-(9,9-dicotyl-9H-fluorene-2-yl)-3,6-bis(5-hexylthiophen-2-yl)thieno[3,2-b]thiophene): An electrochromic polymer.

Uniqueness

2,5-bis(4-hexylthiophen-2-yl)thiophene stands out due to its balanced properties of solubility, processability, and electronic performance. Its unique structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

195062-52-3

Molecular Formula

C24H32S3

Molecular Weight

416.7 g/mol

IUPAC Name

2,5-bis(4-hexylthiophen-2-yl)thiophene

InChI

InChI=1S/C24H32S3/c1-3-5-7-9-11-19-15-23(25-17-19)21-13-14-22(27-21)24-16-20(18-26-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3

InChI Key

MEEXMNZOZBSSAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC(=C1)C2=CC=C(S2)C3=CC(=CS3)CCCCCC

Origin of Product

United States

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